2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid
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Overview
Description
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid is an organic compound with the molecular formula C16H17NO4 This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a phenylpropionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid typically involves the reaction of 2,5-dimethylfuran with a suitable acylating agent to introduce the carbonyl group This intermediate is then reacted with an amine to form the amide linkage
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of furan derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols from the reduction of carbonyl groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid involves its interaction with specific molecular targets. The furan ring and phenylpropionic acid moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used in organic synthesis.
Phenylalanine derivatives: Compounds with similar structural features and biological activities.
Furan-2-carboxylic acid: Another furan derivative with applications in organic synthesis.
Uniqueness
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid is unique due to its combination of a furan ring with dimethyl substitution and a phenylpropionic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-8-13(11(2)21-10)15(18)17-14(16(19)20)9-12-6-4-3-5-7-12/h3-8,14H,9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAPVNIKMOMEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24800870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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